molecular formula C13H14BrNO5 B13938845 4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester

4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester

Cat. No.: B13938845
M. Wt: 344.16 g/mol
InChI Key: OGLXWEVJNNKWJY-UHFFFAOYSA-N
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Description

4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a furo[3,2-b]pyrrole precursor, followed by esterification and tert-butoxycarbonyl (Boc) protection. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in the development of new pharmaceuticals.

    Medicine: Research into its derivatives could lead to the discovery of new drugs with therapeutic benefits.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butoxycarbonyl-2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester
  • 4-tert-butoxycarbonyl-2-iodo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester
  • 4-tert-butoxycarbonyl-2-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester

Uniqueness

The uniqueness of 4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester lies in its specific bromine substitution, which imparts distinct reactivity and potential applications compared to its chloro, iodo, and fluoro analogs. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

Molecular Formula

C13H14BrNO5

Molecular Weight

344.16 g/mol

IUPAC Name

4-O-tert-butyl 5-O-methyl 2-bromofuro[3,2-b]pyrrole-4,5-dicarboxylate

InChI

InChI=1S/C13H14BrNO5/c1-13(2,3)20-12(17)15-7-6-10(14)19-9(7)5-8(15)11(16)18-4/h5-6H,1-4H3

InChI Key

OGLXWEVJNNKWJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(O2)Br)C(=O)OC

Origin of Product

United States

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